

# HIV-1 inhibitor-60 genetic barrier to resistance evaluation

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**Compound Focus: HIV-1 inhibitor-60**

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## Comparison of HIV-1 Antiretroviral Drug Resistance

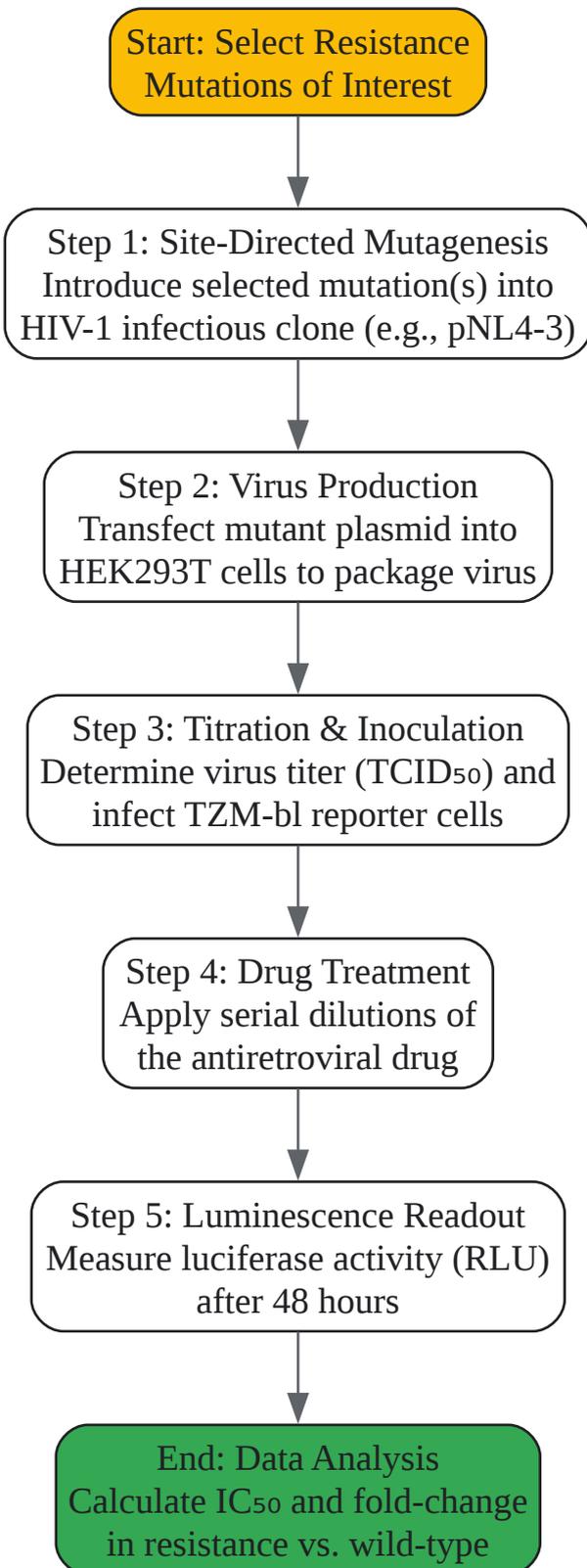
The table below summarizes key resistance-associated mutations for the four main classes of HIV-1 antiretroviral drugs, based on recent literature and guidelines [1] [2] [3].

Drug Class	Example Drugs	Major Resistance-Associated Mutations (Selected)	Impact on Susceptibility & Notes
<b>Integrase Strand Transfer Inhibitors (INSTIs)</b>	Dolutegravir (DTG), Bictegravir (BIC), Cabotegravir (CAB)	<b>R263K</b> [2] [3], <b>G118R</b> [1], <b>E138K</b> + <b>G140A/S</b> + <b>Q148H/K/R</b> [1] [4]	Generally a <b>high genetic barrier</b> . R263K confers low-level DTG resistance and cross-resistance to BIC/CAB [3]. The E138K+G140A/S+Q148H/K/R combination confers significant DTG resistance [1] [4].

Drug Class	Example Drugs	Major Resistance-Associated Mutations (Selected)	Impact on Susceptibility & Notes
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)	Efavirenz (EFV), Nevirapine (NVP), Rilpivirine (RPV), Doravirine (DOR)	<b>K103N</b> [1] [5] [3], <b>Y181C</b> [5], <b>E138K</b> [1]	Generally a <b>low genetic barrier</b> ; a single mutation can cause high-level resistance. K103N is a common pathway for EFV/NVP failure [5]. RPV-associated mutations (like E138K) remained at a prevalence of 6.3% in 2024 [2] [3].
Nucleoside Reverse Transcriptase Inhibitors (NRTIs)	Tenofovir (TDF/TAF), Lamivudine (3TC), Emtricitabine (FTC)	<b>K65R</b> [1] [3], <b>M184V/I</b> [1] [3]	<b>Variable genetic barrier</b> . M184V confers high-level resistance to 3TC/FTC but can emerge rapidly [1]. K65R reduces TDF susceptibility. The <b>K65R+M184V</b> combination may be less clinically relevant with boosted PIs or 2nd-gen INSTIs [1].
Protease Inhibitors (PIs)	Atazanavir/r, Lopinavir/r, Darunavir/r	<b>I50L</b> , <b>I84V</b> , <b>V32I</b> (and others, often in complex patterns) [1] [6]	Generally a <b>high genetic barrier</b> ; resistance typically requires accumulation of multiple mutations. Major PI resistance prevalence in HIV DNA has declined, recorded at 2.1% in 2024 [3].

## Detailed Experimental Protocols for Resistance Evaluation

The methodologies used to generate the data in the table above typically involve a combination of genotypic and phenotypic testing. The following workflow outlines the key steps in a standard phenotypic drug susceptibility assay [7].



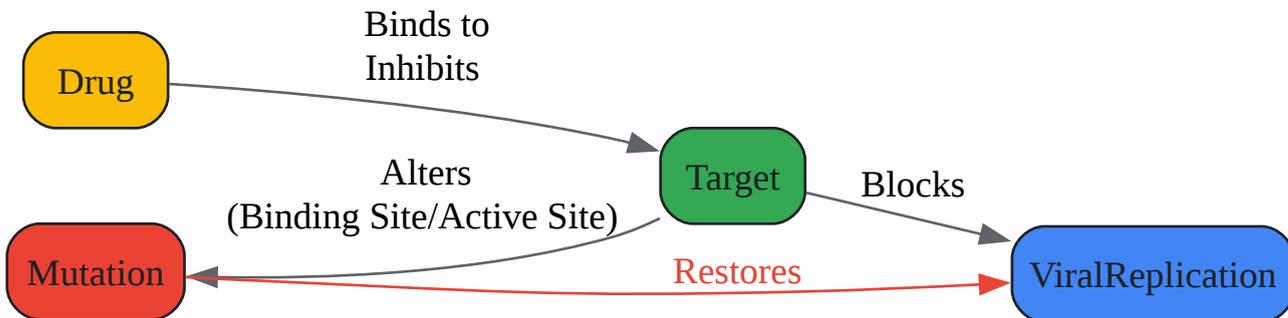
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## Key Protocol Details:

- **Site-Directed Mutagenesis:** Specific drug resistance mutations (e.g., K103N, M184V, R263K) are introduced into a well-characterized HIV-1 infectious clone (such as subtype B's pNL4-3 or others like CRF01\_AE's pGX002) using kits like the Q5 Site-Directed Mutagenesis Kit [7]. The successful introduction of the mutation is confirmed by Sanger sequencing.
- **Virus Production & Titration:** The mutant plasmids are transfected into packaging cell lines (e.g., HEK293T) to generate viral stocks. The infectious titer of each stock is precisely determined (using TCID<sub>50</sub>) on reporter cell lines like TZM-bl, which express luciferase upon HIV-1 infection [7].
- **Phenotypic Susceptibility Assay:** Reporter cells are infected with normalized amounts of virus and cultured in the presence of a range of drug concentrations. After a set period (e.g., 48 hours), viral replication is quantified by measuring luminescence. The drug concentration required to inhibit viral replication by 50% (IC<sub>50</sub>) is calculated and compared to the IC<sub>50</sub> of a wild-type reference virus to determine the **fold-change in resistance** [7].

## Mechanisms of Drug Resistance

Resistance mutations primarily work through two mechanisms, which are illustrated in the pathway below.



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### Mechanism Explanation:

- **Altered Drug Binding:** This is the most common mechanism for **NNRTIs** and **INSTIs**. Mutations in the drug-binding pocket (e.g., K103N for NNRTIs; Q148H/G140A for INSTIs) reduce the drug's ability to bind to its target without critically impairing the enzyme's natural function [4] [5].
- **Altered Enzyme Activity:** More common for **NRTIs**, which are chain terminators. The classic M184V mutation in the reverse transcriptase active site enhances the enzyme's ability to discriminate against and exclude the incorporated drug, while still allowing natural nucleotides to be used [1].

## Key Trends and Considerations

- **Overall Resistance is Declining:** Large surveillance studies show a significant decline in the prevalence of drug resistance mutations between 2018 and 2024, attributed to the widespread use of more robust regimens, particularly those based on INSTIs like dolutegravir [2] [3].
- **Consider HIV-1 Subtype:** The same resistance mutation can have different phenotypic effects in different viral genetic backgrounds. For example, the CRF01\_AE subtype may exhibit different levels of resistance to certain NRTIs and NNRTIs compared to subtype B for the same mutation [7].
- **Archived Resistance in DNA:** Proviral DNA testing often shows a higher prevalence of resistance mutations than plasma RNA testing, reflecting a patient's cumulative resistance history. This is more common in older populations who experienced earlier, less forgiving treatment regimens [2] [3].

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